2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine core substituted with pyrazole groups, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine typically involves the reaction of an aryl-substituted pyrazole with a suitable pyrimidine precursor. The reaction conditions often include refluxing in an inert atmosphere, such as argon, using solvents like 2-ethoxyethanol and water . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrazole or pyrimidine rings.
Scientific Research Applications
2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds with potential therapeutic effects.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole: A related compound with similar pyrazole groups but lacking the pyrimidine core.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another compound featuring a pyrazole group, used in different chemical contexts.
Uniqueness
2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine is unique due to its combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This structural arrangement allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H15F3N8 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H15F3N8/c1-10-4-15(17(18,19)20)24-16(23-10)28-14(12-7-22-27(3)9-12)5-13(25-28)11-6-21-26(2)8-11/h4-9H,1-3H3 |
InChI Key |
GRDIGQOXHYZWKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C3=CN(N=C3)C)C4=CN(N=C4)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.